molecular formula C7H4INO B1588317 2-Hydroxy-5-iodo-benzonitrile CAS No. 685103-95-1

2-Hydroxy-5-iodo-benzonitrile

Cat. No.: B1588317
CAS No.: 685103-95-1
M. Wt: 245.02 g/mol
InChI Key: LWXJFPSARBURQS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-benzonitrile is an organic compound with the molecular formula C7H4INO. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-benzonitrile typically involves the following steps:

    Synthesis of 5-iodo-2-hydroxybenzaldehyde oxime: This is achieved by reacting 5-iodo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol.

    Conversion to this compound: The oxime is then treated with acetic anhydride and heated under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and other substituted benzonitriles.

    Oxidation: Products include 2-hydroxy-5-iodobenzaldehyde or 2-hydroxy-5-iodobenzoic acid.

    Reduction: Products include 2-hydroxy-5-iodobenzyl alcohol

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Hydroxy-5-iodo-benzonitrile can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in reactivity and applications due to the varying halogen atoms.

Properties

IUPAC Name

2-hydroxy-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJFPSARBURQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427475
Record name 2-Hydroxy-5-iodo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685103-95-1
Record name 2-Hydroxy-5-iodo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-benzonitrile (47.6 g, 0.400 mmol) in CH3CN (500 mL) was added CF3SO3H (40 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 20 min, and then NIS (108 g, 0.48 mmol) was added. The mixture was stirred at room temperature overnight, then concentrated, diluted with H2O (300 mL) and extracted with EA (300 mL×3). Combined organic portions were dried over sodium sulfate, filtered and reconcentrated. Purification via column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) afforded the title product (80 g) as a white solid.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
108 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

CF3SO3H (40 mL) was added dropwise to a solution of 2-hydroxy-benzonitrile (47.6 g, 0.400 mmol) in CH3CN (500 mL) at 0° C., and then stirred at 0° C. for 20 min, then NIS (108 g, 0.48 mmol) was added. The reaction mixture was stirred at rt overnight, concentrated, then diluted with H2O (300 mL) and extracted with EA (300 mL×3). The combined organic parts were dried over anhydrous Na2SO4, filtered, and concentrated. Purification via FC (PE/EtOAc=5/1) afforded the title compound as a white solid (80 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
108 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-benzonitrile
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Reactant of Route 4
2-Hydroxy-5-iodo-benzonitrile
Reactant of Route 5
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Reactant of Route 6
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